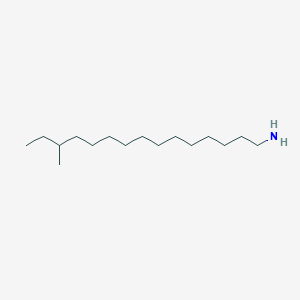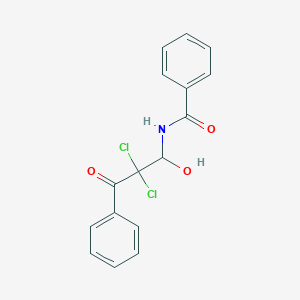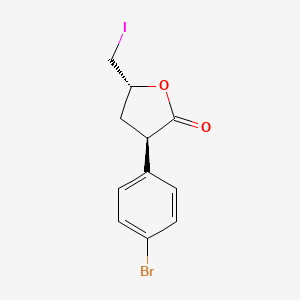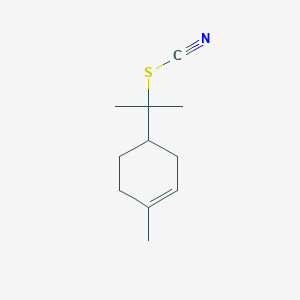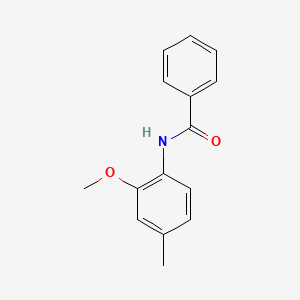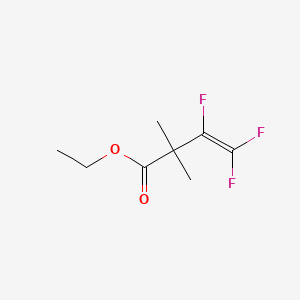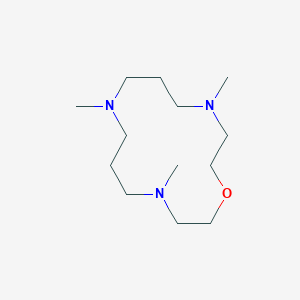![molecular formula C17H29NO2 B14266046 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine CAS No. 136588-31-3](/img/structure/B14266046.png)
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine is an organic compound with a complex structure It is characterized by the presence of a phenoxy group substituted with an ethylbutyl chain and an amine group linked to a propoxyethan chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced intermediates and optimized reaction conditions to ensure high yield and purity. For example, the synthesis and isolation of advanced intermediates like (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate have been carried out with high yield and efficient stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-{2-[4-(2-ethylbutyl)phenoxy]ethyl}carbamate: This compound has a similar structure but differs in the functional groups attached to the phenoxy and ethylbutyl chains.
(S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate: Another similar compound with different substituents on the phenoxy group.
Uniqueness
2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
136588-31-3 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[4-(2-ethylbutyl)phenoxy]-N-propoxyethanamine |
InChI |
InChI=1S/C17H29NO2/c1-4-12-20-18-11-13-19-17-9-7-16(8-10-17)14-15(5-2)6-3/h7-10,15,18H,4-6,11-14H2,1-3H3 |
InChI Key |
XOXRUCOKHSCEAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCONCCOC1=CC=C(C=C1)CC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
